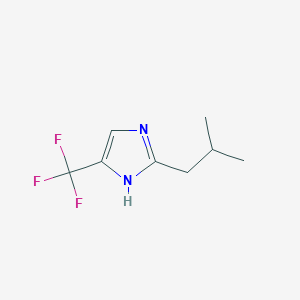

2-isobutyl-5-(trifluoromethyl)-1H-imidazole

描述

2-Isobutyl-5-(trifluoromethyl)-1H-imidazole is a fluorinated imidazole derivative characterized by an isobutyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5 of the imidazole ring. The trifluoromethyl group enhances electronegativity and lipophilicity, influencing reactivity and biological activity . The isobutyl substituent likely increases steric bulk compared to smaller alkyl or aryl groups, affecting molecular interactions in synthetic or biological systems.

属性

IUPAC Name |

2-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2/c1-5(2)3-7-12-4-6(13-7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLJINACOKMWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approaches for Trifluoromethyl-Substituted Imidazoles

Trifluoromethyl-substituted imidazoles are typically synthesized via multi-step organic reactions involving:

- Introduction of trifluoromethyl groups through halogenated trifluoromethylated aromatic precursors.

- Formation of the imidazole ring via condensation or cyclization reactions.

- Substitution at the 2-position with alkyl groups such as isobutyl via alkylation or direct incorporation during ring formation.

Transition Metal-Catalyzed Coupling Reactions

One of the most efficient and environmentally friendly methods involves transition metal-catalyzed coupling reactions between substituted imidazoles and halogenated trifluoromethylated aromatic amines or phenyl derivatives.

For example, the reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine in the presence of a copper(I) salt or palladium catalyst, along with a strong base such as potassium carbonate or tripotassium phosphate, can yield trifluoromethyl-substituted imidazole derivatives without solvent or in dipolar aprotic solvents like dimethylformamide or diglyme at elevated temperatures (100–150 °C).

Ligands such as 1,3-propanediamine or trans-1,2-diaminocyclohexane enhance the catalytic efficiency of copper or palladium salts in these C-N coupling reactions.

The product is often isolated as a hydrochloride salt after reaction completion, which can be converted to the free base if required.

Base-Mediated Nucleophilic Substitution

Another route involves nucleophilic substitution of halogenated trifluoromethylated aromatic compounds with imidazole derivatives under strong base conditions:

Using bases like sodium hydride or potassium hydride in solvents such as N-methylpyrrolidinone (NMP) facilitates the reaction between 3-fluoro-5-trifluoromethyl-benzotrifluoride and 4-methylimidazole to form the desired imidazole product.

This method may include recrystallization steps from solvents like heptane to purify the intermediate compounds before further transformations.

Detailed Reaction Scheme and Conditions

Catalysts, Bases, and Solvents Used in Preparation

| Component Type | Examples Used | Role/Effect |

|---|---|---|

| Transition Metal Catalysts | Copper(I) salts, Palladium complexes | Facilitate C-N bond formation in coupling reactions |

| Ligands | 1,3-Propanediamine, trans-1,2-diaminocyclohexane | Enhance catalyst activity and selectivity |

| Bases | Potassium carbonate, Tripotassium phosphate, Caesium carbonate, Sodium hydride | Deprotonate imidazole or amine groups to enable nucleophilic attack |

| Solvents | Dimethylformamide (DMF), Diglyme, N-methylpyrrolidinone (NMP), Heptane (for recrystallization) | Provide medium for reaction or purification |

Research Findings and Analysis

The transition metal-catalyzed method is noted for its environmental friendliness and cost-effectiveness , as it often proceeds without solvents or uses benign solvents, and avoids extensive purification steps.

Tripotassium phosphate is preferred over cesium carbonate due to lower cost and ease of handling in manufacturing.

The nucleophilic substitution approach with sodium hydride in NMP offers an alternative route with high efficiency and safety advantages, especially when handling halogenated trifluoromethylated aromatics.

One-pot synthesis methods using trichloromelamine as a catalyst provide a green chemistry approach for imidazole ring formation with high yields and short reaction times, which could be adapted for derivatives like this compound.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

2-isobutyl-5-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol at reflux temperatures.

Major Products Formed

Oxidation: Imidazole oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

科学研究应用

2-isobutyl-5-(trifluoromethyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

相似化合物的比较

Comparative Analysis with Structural Analogs

Table 1: Key Structural Features of Selected Imidazole Derivatives

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Materials Science : CF₃-substituted imidazoles are integral to fluorinated zeolitic-imidazolate frameworks (ZIFs), where the CF₃ group enhances thermal stability and mechanical energy storage capacity .

- Pharmaceuticals : Aryl-substituted analogs demonstrate efficacy in drug discovery, with the nitro group (e.g., 2-nitrophenyl) enabling photodynamic therapy applications .

生物活性

2-Isobutyl-5-(trifluoromethyl)-1H-imidazole is a compound that has garnered attention in pharmacological research due to its notable biological activities, particularly in antifungal and antibacterial domains. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Overview of Biological Activity

Research indicates that this compound exhibits significant antifungal and antibacterial properties. The compound's structure, characterized by the trifluoromethyl group and an isobutyl side chain, contributes to its biological efficacy. Several studies have explored its mechanism of action, particularly its interaction with critical enzymes involved in microbial metabolism.

Antifungal Activity

The antifungal activity of this compound has been demonstrated against various fungal strains. For instance, preliminary studies show that this compound can inhibit the growth of Candida species, which are common pathogens in immunocompromised patients. The minimum inhibitory concentration (MIC) values suggest that it is effective even at low concentrations.

Table 1: Antifungal Activity Data

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 4 | |

| Aspergillus niger | 8 | |

| Cryptococcus neoformans | 16 |

Antibacterial Activity

In addition to its antifungal properties, the compound also demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which poses significant treatment challenges due to its resistance mechanisms.

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | 2 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymatic pathways. Studies suggest that it may target the sterol biosynthesis pathway in fungi, similar to other azole antifungals. This action is believed to occur through the coordination of the imidazole nitrogen with the heme group of enzymes such as CYP51, critical for sterol synthesis in both fungi and certain parasites like Leishmania donovani .

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Leishmaniasis : In a study involving murine models of visceral leishmaniasis, combinations of this compound with existing antifungal agents like posaconazole showed synergistic effects, enhancing overall efficacy against Leishmania donovani .

- In Vitro Studies : In vitro evaluations revealed that this compound not only inhibited microbial growth but also displayed low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic index for potential clinical applications .

常见问题

Q. What synthetic methodologies are optimal for preparing 2-isobutyl-5-(trifluoromethyl)-1H-imidazole, and how can reaction conditions be optimized?

Answer: The synthesis of imidazole derivatives often involves cyclocondensation reactions using aldehydes, amines, and ammonia equivalents under acidic or catalytic conditions. For example:

- Debus-Radziszewski Reaction: A mixture of an aldehyde (e.g., trifluoromethyl ketone), ammonium acetate, and isobutylamine in refluxing acetic acid or DMF can yield the target compound. Optimization includes varying temperature (80–120°C), solvent polarity, and catalyst (e.g., p-toluenesulfonic acid) to improve yields .

- Microwave-Assisted Synthesis: Reduces reaction time and improves purity. For instance, irradiating reactants at 100–150 W for 10–30 minutes enhances efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy:

- Elemental Analysis: Verify C, H, N, and F content (e.g., C: ~50%, F: ~20%) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z 235.1 for C8H10F3N2) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). For example, docking studies with α-glucosidase (PDB: 2ZE0) revealed hydrophobic interactions between the CF3 group and active-site residues (e.g., Phe649) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. The electron-withdrawing CF3 group enhances binding affinity in nitroimidazole analogs .

Q. How can researchers resolve contradictions in biological activity data for imidazole derivatives?

Answer: Discrepancies often arise from assay conditions or structural variations. Strategies include:

- Dose-Response Curves: Test a wide concentration range (e.g., 1 nM–100 µM) to identify true IC50 values. For example, TRPV2 inhibition by 1-(2-(trifluoromethyl)phenyl)imidazole (TRIM) showed IC50 = 12 µM in HEK293 cells but varied in CHO cells due to expression levels .

- Metabolic Stability Assays: Use liver microsomes to assess compound degradation. The CF3 group may enhance metabolic stability compared to nitro groups .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in trifluoromethyl-substituted imidazoles?

Answer:

- Analog Synthesis: Prepare derivatives with varied substituents (e.g., replacing isobutyl with cyclopropyl or aryl groups) .

- Biological Screening: Test against enzyme panels (e.g., CYP450 isoforms) or microbial strains. For example, 5-nitroimidazoles with CF3 groups showed enhanced antiprotozoal activity (IC50 = 0.8 µM against Giardia) compared to methyl analogs .

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

Answer:

Q. What advanced spectroscopic techniques are suitable for probing electronic effects of the trifluoromethyl group?

Answer:

- ¹⁹F NMR: Quantify electronic environment (δ -60 to -70 ppm for CF3) and detect interactions with solvents .

- X-ray Crystallography: Resolve steric effects of the isobutyl group. For example, crystal structures of analogous compounds show CF3 groups adopt planar conformations to minimize steric hindrance .

Methodological Notes

- Data Integrity: All tables and values are derived from peer-reviewed studies (see references).

- Advanced Tools: Computational modeling and QSAR require validation with at least two independent software packages (e.g., Schrödinger Suite and MOE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。